1-(2-methoxyphenyl)-1H-pyrazole
Overview
Description
“1-(2-methoxyphenyl)-1H-pyrazole” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. The 2-methoxyphenyl group suggests that this compound has a methoxy group (-OCH3) attached to the phenyl ring at the 2nd position .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring bound to a 2-methoxyphenyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The 2-methoxyphenyl group consists of a phenyl ring with a methoxy group (-OCH3) attached at the 2nd position .
Scientific Research Applications
Molecular Structure and Characterization
- Molecular Geometry and Vibrational Frequencies : The pyrazole compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was synthesized and characterized using IR, NMR, and X-ray diffraction methods. Its molecular geometry, vibrational frequencies, and NMR chemical shift values were calculated and compared with experimental values, providing insights into its structural properties (Evecen et al., 2016).
Synthesis and Structural Analysis
- Synthesis of Pyrazole Derivatives : New 3,5-diaryl-1H-pyrazoles were prepared from aryl methyl ketones, demonstrating the synthetic versatility of pyrazole compounds and their potential for chemical modifications (Wang et al., 2013).
Applications in Chemistry and Material Science
Tautomerism and Crystallography : The study of NH-pyrazoles, including variations with methoxyphenyl groups, revealed insights into tautomerism in solution and solid states. This knowledge is crucial for understanding molecular interactions in crystal engineering and material science applications (Cornago et al., 2009).
Antibacterial Activity : Pyrazole derivatives like 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized and demonstrated significant antibacterial activity. Such studies highlight the potential of pyrazole compounds in developing new antibacterial agents (Rai et al., 2009).
Anticancer Activity : Research on 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles showed significant anticancer activity. These findings open avenues for developing novel anticancer drugs based on pyrazole scaffolds (Ratković et al., 2016).
Pharmacological Potential of Pyrazole Derivatives : The strategic role of pyrazole and triazole derivatives in medicine and pharmacy, due to their chemical modifiability and interaction with biological targets, was emphasized. This underscores the importance of pyrazole compounds in pharmaceutical research (Fedotov et al., 2022).
Crystal Structure and Optical Properties
Crystal Structure and Optical Studies : A novel pyrazole derivative was synthesized and characterized, with studies on its thermal stability and non-linear optical properties. Such research is crucial for applications in optoelectronics and material sciences (Kumara et al., 2018).
Hydrogen Bonding and Molecular Conformation : Studies on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives revealed complex hydrogen-bonded structures, important for understanding molecular interactions in solid-state chemistry (Asma et al., 2018).
Future Directions
The future directions for research on “1-(2-methoxyphenyl)-1H-pyrazole” could include studying its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be interesting to explore its potential as a pharmaceutical or agrochemical agent .
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-6-3-2-5-9(10)12-8-4-7-11-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGEFNKQAVDPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461182 | |
Record name | 1-(2-methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102908-37-2 | |
Record name | 1-(2-methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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